1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole

描述

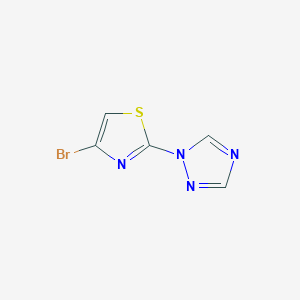

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-4-1-11-5(9-4)10-3-7-2-8-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXHVYGHAYEQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N2C=NC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500213-20-6 | |

| Record name | 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-aminothiazole with 1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

化学反应分析

Types of Reactions: 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic structures

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Cycloaddition: Catalysts such as copper(I) iodide are often used in cycloaddition reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while cycloaddition reactions can produce complex heterocyclic compounds .

科学研究应用

Antifungal Activity

Research has shown that 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole exhibits antifungal properties. It has been evaluated against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal enzyme activity essential for cell wall synthesis.

Antitumor Properties

Studies indicate that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The potential mechanism includes the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Pesticide Development

The compound has been investigated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, providing a basis for developing new agrochemicals that are effective yet environmentally friendly.

Plant Growth Regulation

Research suggests that this compound can act as a plant growth regulator. It influences various physiological processes in plants, enhancing growth and resistance to environmental stressors.

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Coordination Chemistry

As a ligand, this compound has been studied for its ability to form complexes with transition metals. These complexes have potential applications in catalysis and materials science due to their unique electronic properties.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | PubChem | Effective against several fungal strains; mechanism involves enzyme inhibition. |

| Antitumor Properties | Recent Cancer Research Journal | Induces apoptosis in cancer cell lines; potential for development as an anticancer drug. |

| Pesticide Development | Agricultural Chemistry Journal | Shows promise as a novel pesticide with specific target interactions in pests. |

| Plant Growth Regulation | Journal of Plant Physiology | Enhances growth and stress resistance in treated plants. |

| Coordination Chemistry | Inorganic Chemistry Studies | Forms stable complexes with transition metals; applications in catalysis explored. |

作用机制

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Bromine Position : The target compound’s bromine at the thiazole C4 position contrasts with analogs like 3-Bromo-1-methyl-1H-1,2,4-triazole, where bromine is on the triazole ring .

- Hybrid Heterocycles : Compounds like 9c incorporate both thiazole and triazole rings but differ in substitution (e.g., acetamide linkage vs. direct bonding) .

- Bioactivity Drivers : Sulfonamide substituents (e.g., COX-2 inhibitors ) highlight how electronic effects modulate activity, whereas bromothiazole-triazole hybrids may target microbial enzymes .

Antimicrobial Activity:

- The difluorophenyl-triazole derivative () exhibits antimicrobial activity, likely due to halogen-enhanced membrane penetration and target binding .

Enzyme Inhibition:

- COX-2 Inhibitors: 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives demonstrate >100-fold selectivity for COX-2 over COX-1, attributed to the sulfonamide group’s interaction with the enzyme’s hydrophobic pocket .

Agrochemical Potential:

The bromothiazole-triazole scaffold’s electron-deficient nature may disrupt fungal or bacterial cell walls, akin to commercial triazole fungicides (e.g., Propiconazole, which shares a 1,2,4-triazole core) .

生物活性

1-(4-Bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNS. The compound features a thiazole ring fused with a triazole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 229.07 g/mol |

| SMILES | C1=C(N=C(S1)N2C=NC=N2)Br |

| InChI | InChI=1S/C5H3BrN4S/c6-4... |

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the triazole scaffold exhibit activity against various bacterial strains. For instance, studies have reported that certain triazoles demonstrate enhanced efficacy against drug-resistant Gram-positive bacteria. The presence of the thiazole ring may contribute to this enhanced activity by facilitating interactions with microbial targets .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against colorectal cancer cells (HCT116), indicating potent anticancer activity . The mechanism often involves inducing apoptosis and inhibiting migration and proliferation of cancer cells.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The structural characteristics of this compound may enhance its interaction with fungal enzymes involved in ergosterol biosynthesis, making it a potential candidate for treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural features. The bromine atom in the 4-position of the thiazole ring can enhance lipophilicity and improve membrane permeability. Additionally, modifications to the triazole ring can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have investigated the biological activity of similar triazole compounds:

- Antibacterial Activity : A study demonstrated that a series of 1,2,4-triazoles exhibited up to 16 times higher antibacterial activity compared to standard antibiotics such as ampicillin against resistant strains .

- Anticancer Effects : Research indicated that certain triazole derivatives led to significant reductions in cell viability in various cancer models while sparing normal cells from toxicity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as brominated thiazole derivatives and triazole intermediates. Key steps include:

- Bromination of thiazole precursors using bromine or NBS (N-bromosuccinimide) under reflux in ethanol or acetic acid .

- Cyclocondensation reactions with substituted hydrazides or amidines, optimized by catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Reaction temperature (80–120°C) and solvent polarity significantly impact yield; polar aprotic solvents (e.g., DMSO) improve cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- IR Spectroscopy : Look for C=N stretches (1600–1650 cm⁻¹) and N-H bending vibrations (1500–1550 cm⁻¹) to confirm triazole and thiazole moieties .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and deshielded carbons (δ 120–140 ppm) from brominated thiazole. Triazole protons appear as singlets (δ 8.0–8.5 ppm) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What common chemical reactions does this compound undergo, and how are these reactions optimized for pharmaceutical applications?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes Suzuki coupling with aryl boronic acids to introduce pharmacophores. Optimize using Pd(PPh₃)₄ catalyst and DMF/H₂O solvent at 80°C .

- Cycloaddition Reactions : Click chemistry with alkynes (e.g., CuAAC) to form triazole-linked hybrids; use CuI/ascorbate in t-BuOH/H₂O for regioselectivity .

- Bioactivity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole ring to enhance binding to biological targets like COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data of this compound using modern crystallographic tools?

- Methodological Answer :

- Validation with SHELX : Refine structures using SHELXL-2018 to resolve discrepancies in bond lengths/angles. Check for twinning via PLATON and apply TWIN/BASF commands if needed .

- ORTEP Visualization : Analyze thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···N/F interactions) to confirm packing motifs .

- Cross-Validation : Compare experimental data (e.g., unit cell parameters) with DFT-optimized geometries to identify systematic errors .

Q. What computational approaches (e.g., DFT) are employed to predict the electronic properties and reactivity of this triazole-thiazole derivative?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., HSD17B13) using AutoDock Vina; validate docking poses with MD simulations in GROMACS .

- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., bromine substitution) .

Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity while minimizing synthetic complexity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine atom with CF₃ or Cl to improve metabolic stability; use parallel synthesis to screen substituents .

- Hybridization : Conjugate with benzimidazole or oxadiazole moieties via amide linkers to target dual enzymes (e.g., COX-2/LOX) .

- Fragment-Based Design : Prioritize derivatives with ClogP < 3 and PSA < 80 Ų to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。